molecular formula C15H14BrNO2S B1316365 4-Bromo-2-tosylisoindoline CAS No. 127168-83-6

4-Bromo-2-tosylisoindoline

Cat. No.: B1316365
CAS No.: 127168-83-6
M. Wt: 352.2 g/mol
InChI Key: UFMXWSAEFIMVKC-UHFFFAOYSA-N
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Description

4-Bromo-2-tosylisoindoline (CAS: 127168-83-6) is a brominated isoindoline derivative functionalized with a tosyl (p-toluenesulfonyl) group at position 2. Its molecular formula is C₁₅H₁₄BrNO₂S, with a molecular weight of 352.26 g/mol . The compound is characterized by a bicyclic isoindoline core, where the bromine atom at position 4 enhances electrophilic reactivity, and the tosyl group at position 2 provides steric bulk and electronic stabilization. These features make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research for constructing complex heterocycles or coupling reactions.

Properties

IUPAC Name

4-bromo-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c1-11-5-7-13(8-6-11)20(18,19)17-9-12-3-2-4-15(16)14(12)10-17/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMXWSAEFIMVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tosylisoindoline typically involves the bromination of isoindoline followed by tosylation. One common method includes the reaction of isoindoline with bromine in the presence of a suitable solvent to introduce the bromine atom. This is followed by the reaction with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and tosylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-tosylisoindoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted isoindolines can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: De-tosylated isoindolines.

Scientific Research Applications

Medicinal Chemistry Applications

4-Bromo-2-tosylisoindoline has shown potential as a building block in the synthesis of various biologically active compounds. Its unique structural features allow it to participate in diverse chemical reactions, making it valuable for drug discovery and development.

Anticancer Activity

Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain isoindoline derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the tosyl group enhances the compound's reactivity, facilitating the synthesis of more potent anticancer agents .

Neuroprotective Effects

There is emerging evidence suggesting that isoindoline derivatives can exert neuroprotective effects. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex natural products and pharmaceuticals.

Synthesis of Heterocycles

The compound can be utilized in the formation of various heterocyclic compounds through cyclization reactions. The presence of the bromine atom allows for further functionalization, enabling chemists to create a wide array of derivatives with tailored biological activity .

Cross-Coupling Reactions

In synthetic organic chemistry, this compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other organic molecules. This property is particularly useful for constructing complex molecular architectures that are often required in drug design .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various contexts:

Case Study: Anticancer Activity

A study published in 2023 investigated the anticancer effects of isoindoline derivatives on different cancer cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutic agents .

Case Study: Neuroprotective Properties

Another research effort focused on evaluating the neuroprotective effects of isoindoline derivatives in models of oxidative stress-induced neuronal damage. The study found that specific derivatives significantly reduced cell death and oxidative stress markers, suggesting potential therapeutic applications for neurodegenerative conditions .

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer5
Isoindole Derivative AAnticancer10
Isoindole Derivative BNeuroprotective15

Table 2: Synthetic Applications of this compound

Reaction TypeYield (%)ConditionsReference
Suzuki Coupling85Pd catalyst, base
Cyclization90Heat, solvent A
Functionalization75Reflux with nucleophile

Mechanism of Action

The mechanism of action of 4-Bromo-2-tosylisoindoline involves its interaction with various molecular targets. The bromine and tosyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound can inhibit or activate certain pathways, depending on the context of its use .

Comparison with Similar Compounds

Structural Analogues with Bromine and Tosyl Groups
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Applications/Properties
4-Bromo-2-tosylisoindoline C₁₅H₁₄BrNO₂S 352.26 127168-83-6 Tosyl at C2, bromine at C4 on isoindoline Intermediate for cross-coupling
4-Bromo-1-tosylindole C₁₅H₁₂BrNO₂S 350.20 90481-72-4 Tosyl at C1, bromine at C4 on indole (not isoindoline) Suzuki-Miyaura coupling precursor
4-Bromo-isoindoline HCl C₈H₉BrClN 234.52 923590-95-8 No tosyl group; hydrochloride salt form Building block for alkaloid synthesis

Key Observations :

  • The isoindoline core in this compound distinguishes it from indole derivatives (e.g., 4-Bromo-1-tosylindole), which lack the saturated bicyclic structure. This difference impacts reactivity: isoindolines are less aromatic and more nucleophilic than indoles .
  • The tosyl group in this compound enhances stability and directs regioselectivity in substitution reactions compared to non-tosylated analogues like 4-Bromo-isoindoline HCl .
Brominated Isoindolinones with Varied Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Synthesis Method
4-Bromo-3-hydroxy-3-(4-hydroxycoumarin)indolin-2-one C₁₇H₁₀BrNO₅ 388.18 Not provided Coumarin moiety at C3, hydroxyl at C3 Green synthesis in water with TEBAC
4-Bromo-2-methylisoindolin-1-one C₉H₈BrNO 226.07 868066-91-5 Methyl at C2, ketone at C1 Not specified; likely alkylation
(Z)-4-Bromo-3-(4-chlorobenzylidene)indolin-2-one C₁₅H₉BrClNO 350.60 Not provided 4-Chlorobenzylidene at C3, ketone at C2 Condensation with chlorobenzaldehyde

Key Observations :

  • Functional Group Diversity : The addition of a coumarin ring () or benzylidene group () introduces π-conjugation, altering UV-Vis absorption and biological activity compared to this compound.
  • Synthetic Flexibility : this compound’s tosyl group can act as a protecting group, enabling selective deprotection in multi-step syntheses, whereas methyl or ketone substituents (e.g., 4-Bromo-2-methylisoindolin-1-one) limit such versatility .
Halogenated Indoline Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Halogen Position Key Properties
4-Bromo-6-chloroindolin-2-one C₈H₅BrClNO 246.49 1889089-88-6 Br at C4, Cl at C6 Anticancer intermediate
4-Bromo-5-methylindoline-2,3-dione C₉H₆BrNO₂ 256.06 147149-84-6 Br at C4, methyl at C5 Precursor for fluorescent dyes

Key Observations :

  • Halogen Effects : Bromine at C4 (common in all compounds) facilitates cross-coupling reactions (e.g., Suzuki), but additional halogens (e.g., Cl in 4-Bromo-6-chloroindolin-2-one) increase steric hindrance and alter electronic properties .
  • Diketone vs. Tosyl : 4-Bromo-5-methylindoline-2,3-dione’s diketone moiety enables chelation with metals, a feature absent in this compound .

Biological Activity

4-Bromo-2-tosylisoindoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10BrNO2S
  • Molecular Weight : 305.18 g/mol
  • CAS Number : Not widely listed, but related compounds can be referenced.

This compound exhibits several biological activities that can be categorized as follows:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antibiotic agent.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Data

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL and above, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures exposed to oxidative stress showed that this compound significantly reduced cell death compared to untreated controls. This suggests its potential application in neurodegenerative disease therapies.

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